

A Comprehensive Technical Guide to the Physical Properties of Potassium Osmate(VI) Dihydrate

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Compound of Interest

Compound Name: Potassium osmate(VI) dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of **Potassium osmate(VI) dihydrate** ($K_2[OsO_2(OH)_4]$), a compound of significant interest in synthetic chemistry. This document is intended to be a resource for researchers, scientists, and professionals in drug development who utilize this reagent in their work.

Core Physical and Chemical Properties

Potassium osmate(VI) dihydrate is an inorganic compound notable for its role as a catalyst, particularly in oxidation reactions such as the asymmetric dihydroxylation of olefins.^[1] It is a salt consisting of potassium cations (K^+) and the dihydrate osmate(VI) anion ($[OsO_4(H_2O)_2]^{2-}$). The osmium center is in the +6 oxidation state.^[2] The compound is recognized for its hygroscopic nature, readily absorbing moisture from the air.^{[2][3]}

Quantitative Physical Data

A summary of the key quantitative physical properties of **Potassium osmate(VI) dihydrate** is presented in the table below for easy reference and comparison.

Property	Value
Chemical Formula	$\text{K}_2\text{OsO}_4 \cdot 2\text{H}_2\text{O}$ or $\text{H}_4\text{K}_2\text{O}_6\text{Os}$
Molecular Weight	368.45 g/mol [4][5]
Appearance	Violet, pink, or dark red crystalline powder[2][3][6]
Solubility in Water	50 mg/mL[2][4]
Solubility in Other Solvents	Soluble in methanol; Insoluble in alcohol and ether[2][3]
Decomposition Temperature	Decomposes above 200°C[3]
Crystal System	Tetragonal[7]
Space Group	I4/mmm[7]
Os=O Bond Distance	~1.75 Å[3]
Os-OH Bond Distance	~1.99 Å[3]

Crystal Structure and Molecular Geometry

The crystal structure of **Potassium osmate(VI) dihydrate** has been elucidated by X-ray diffraction techniques. The complex anion, $[\text{OsO}_2(\text{OH})_4]^{2-}$, possesses an octahedral geometry.[8][9] The two oxo ligands are arranged in a trans configuration.[3][7] This structural arrangement is a notable example of a metal oxo complex that conforms to the 18-electron rule.[3][8] The measured bond distances within the anion are approximately 1.75 Å for the osmium-oxo double bonds (Os=O) and 1.99 Å for the osmium-hydroxo single bonds (Os-OH).[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **Potassium osmate(VI) dihydrate** are not extensively published. However, standard methodologies for inorganic crystalline solids are applicable.

Determination of Decomposition Temperature

The decomposition temperature can be determined using thermogravimetric analysis (TGA).

- A small, accurately weighed sample of **Potassium osmate(VI) dihydrate** is placed in a high-purity alumina or platinum crucible.
- The crucible is placed in the TGA furnace.
- The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
- The mass of the sample is continuously monitored as a function of temperature.
- The onset temperature of mass loss is identified as the decomposition temperature. For **Potassium osmate(VI) dihydrate**, this is expected to be above 200°C.[3]

Determination of Water Solubility

- An excess amount of **Potassium osmate(VI) dihydrate** is added to a known volume of deionized water in a sealed container.
- The mixture is agitated at a constant temperature until equilibrium is reached.
- The saturated solution is filtered to remove any undissolved solid.
- A known volume of the clear, saturated solution is carefully evaporated to dryness.
- The mass of the remaining solid is measured, and the solubility is calculated in mg/mL.

Single-Crystal X-ray Diffraction

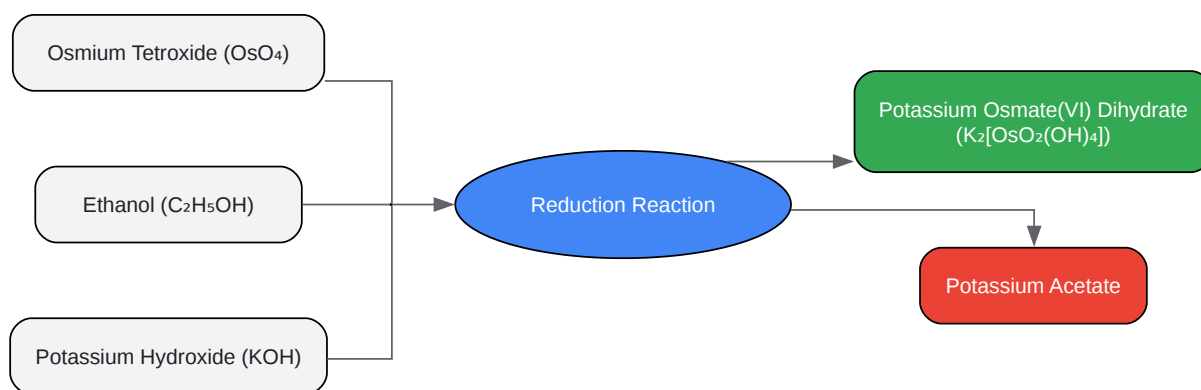
The determination of the crystal structure of **Potassium osmate(VI) dihydrate** is achieved through single-crystal X-ray diffraction.

- **Crystal Growth:** A single crystal of suitable size and quality is grown from a saturated solution, for example, by slow evaporation.
- **Crystal Mounting:** The selected crystal is mounted on a goniometer head.

- **Data Collection:** The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final crystal structure model.

Synthesis Workflow

Potassium osmate(VI) dihydrate can be synthesized through the reduction of osmium tetroxide (OsO_4). A common method involves the use of ethanol as the reducing agent in the presence of potassium hydroxide.[3]

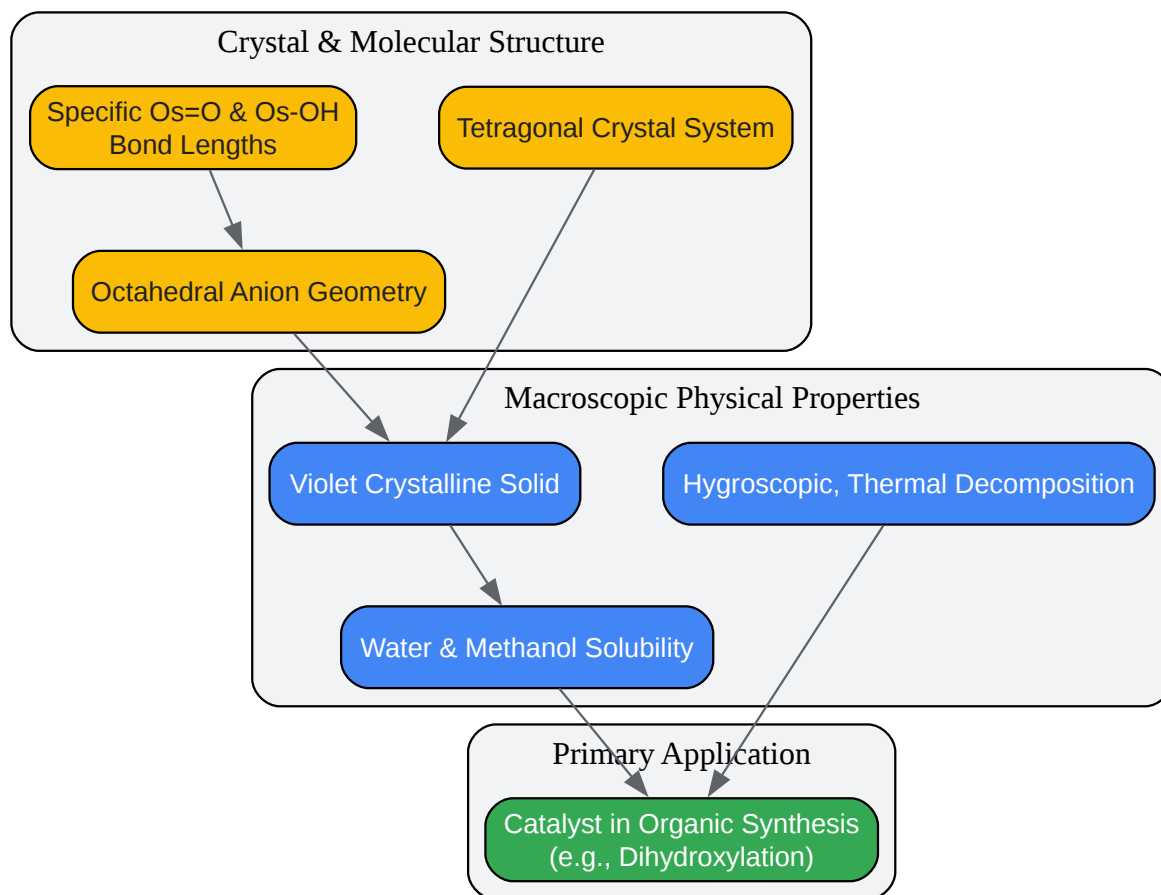


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Synthesis of **Potassium Osmate(VI) Dihydrate**.

Logical Relationship of Properties

The physical properties of **Potassium osmate(VI) dihydrate** are interconnected and influence its behavior and applications.



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Interrelation of **Potassium Osmate(VI) Dihydrate** Properties.

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